シアンメチルトリフルオロホウ酸カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

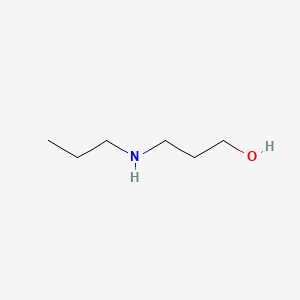

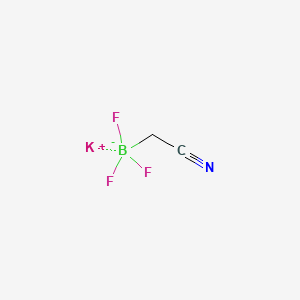

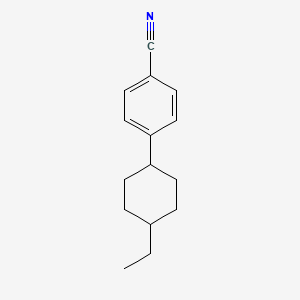

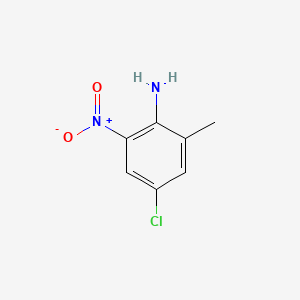

Potassium (cyanomethyl)trifluoroborate is a chemical compound with the molecular formula C2H2BF3KN . It is part of the Thermo Scientific Chemicals product portfolio .

Synthesis Analysis

Potassium trifluoroborate salts, including Potassium (cyanomethyl)trifluoroborate, have been used as nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared and most are indefinitely stable to air and moisture .Molecular Structure Analysis

The molecular weight of Potassium (cyanomethyl)trifluoroborate is 146.95 g/mol . The InChI key is IJENQMHWPRCCBA-UHFFFAOYSA-N .Chemical Reactions Analysis

Potassium trifluoroborate salts have been used in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They have been employed in the syntheses of various natural products and biologically significant analogues .Physical And Chemical Properties Analysis

Potassium (cyanomethyl)trifluoroborate is a solid . It has a molecular weight of 146.95 g/mol .科学的研究の応用

鈴木・宮浦クロスカップリング反応

シアンメチルトリフルオロホウ酸カリウムは、鈴木・宮浦クロスカップリング反応における試薬として使用できます . これらの反応は、医薬品や有機材料に共通するモチーフであるビアリールの合成のために、有機化学で広く使用されています .

空気と湿気に対する安定性

トリフルオロホウ酸カリウムは、シアンメチルトリフルオロホウ酸カリウムを含め、空気と湿気に安定しています . これは、空気と湿気に敏感になる可能性のある他の有機ホウ素試薬よりも有利です .

酸化条件との適合性

シアンメチルトリフルオロホウ酸カリウムは、強力な酸化条件に著しく適合します . この特性により、強力な酸化剤を伴う反応で使用することができ、さまざまな化学合成における用途が広がります .

C=C結合のエポキシ化

トリフルオロホウ酸カリウムは、不飽和アルキルまたはアリールトリフルオロホウ酸塩におけるC=C結合のエポキシ化を、完全な変換と選択性で受けることができます . このプロセスは、ホウ素官能基の分解を防ぎ、エポキシドの合成に役立つ試薬になります .

多様なカップリングパートナー

トリフルオロホウ酸塩は、シアンメチルトリフルオロホウ酸カリウムを含め、多様なカップリングパートナーであり、広範囲のC–C結合形成反応における試薬として存在します . これは、複雑な有機分子の構築における貴重なツールになります .

市販性

シアンメチルトリフルオロホウ酸カリウムは市販されており、さまざまな化学薬品サプライヤーから購入できます . これにより、研究および産業用途で簡単に使用できます。

作用機序

Target of Action

Potassium (cyanomethyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the carbon-carbon bonds in organic compounds . These bonds are targeted in Suzuki–Miyaura-type reactions, which are widely used transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of Potassium (cyanomethyl)trifluoroborate involves its interaction with its targets, the carbon-carbon bonds. In Suzuki–Miyaura-type reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Potassium (cyanomethyl)trifluoroborate affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two organic groups, one electrophilic and the other nucleophilic, facilitated by a palladium catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the action of Potassium (cyanomethyl)trifluoroborate is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including biologically active compounds and natural products .

Action Environment

The action of Potassium (cyanomethyl)trifluoroborate is influenced by environmental factors. It is moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This makes it a versatile reagent in a variety of environments, including those that are oxidative or contain moisture .

Safety and Hazards

将来の方向性

Potassium trifluoroborate salts, including Potassium (cyanomethyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This suggests that they could be used more widely in future chemical synthesis.

特性

IUPAC Name |

potassium;cyanomethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BF3N.K/c4-3(5,6)1-2-7;/h1H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJENQMHWPRCCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC#N)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BF3KN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635415 |

Source

|

| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

888711-58-8 |

Source

|

| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (cyanomethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)